

Application Notes and Protocols for Flow Cytometry Analysis of GPR41 Expressing Cells

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Compound of Interest		
Compound Name:	GPR41 modulator 1	
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Introduction

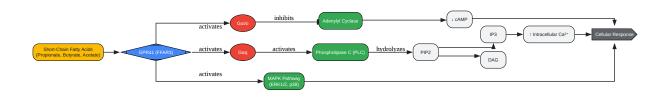
G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a member of the G protein-coupled receptor family that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1] These SCFAs are microbial metabolites produced in the gut through the fermentation of dietary fiber. GPR41 is expressed in various tissues and cell types, including enteroendocrine cells, adipocytes, and immune cells, and plays a role in energy homeostasis, gut motility, and inflammatory responses.[1][2][3] Flow cytometry is a powerful technique for the identification and quantification of GPR41-expressing cell populations, enabling researchers to investigate the receptor's role in physiological and pathological processes. These application notes provide a detailed protocol for the flow cytometric analysis of GPR41-expressing cells.

GPR41 Signaling Pathway

GPR41 is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs). Upon ligand binding, GPR41 primarily couples to the inhibitory G protein, G α i/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 activation can lead to the stimulation of the mitogenactivated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2 and p38. In some cellular contexts, GPR41 has also been shown to couple to G α q, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-



bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium.



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Caption: GPR41 Signaling Cascade.

Data Presentation

The following tables provide illustrative examples of quantitative data that can be obtained from flow cytometry experiments analyzing GPR41 expression. The data presented here are for demonstration purposes and should be replaced with experimentally derived values.

Table 1: GPR41 Agonist Potency (Illustrative Data)

Agonist (SCFA)	EC50 (μM) for GPR41 Activation
Propionate	30
Butyrate	50
Acetate	300

Table 2: GPR41 Expression in Different Cell Types (Illustrative Data)



Cell Type	Percentage of GPR41+ Cells (%)	Mean Fluorescence Intensity (MFI)
Human Peripheral Blood Mononuclear Cells (PBMCs)	5 - 15	1500 ± 300
Murine Adipocytes	20 - 40	3500 ± 500
Human Colonic Epithelial Cells	10 - 25	2000 ± 400
HEK293T cells (transiently transfected with GPR41)	60 - 80	8000 ± 1000
HEK293T cells (untransfected control)	<1	100 ± 20

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of GPR41 Surface Expression on Suspension Cells (e.g., PBMCs)

This protocol details the steps for preparing and staining peripheral blood mononuclear cells (PBMCs) for the analysis of GPR41 surface expression.

Materials:

- Whole blood collected in EDTA tubes
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
- Anti-human GPR41 antibody (fluorochrome-conjugated)
- Isotype control antibody (matching fluorochrome)
- Fc block (e.g., Human TruStain FcX™)



- Viability dye (e.g., Propidium Iodide or a fixable viability dye)
- 5 ml polystyrene round-bottom tubes

Procedure:

- PBMC Isolation:
 - o Dilute whole blood 1:1 with PBS.
 - Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
 - Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.
 - Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
 - Resuspend the cell pellet in FACS buffer and perform a cell count.
- Staining:
 - Adjust the cell concentration to 1 x 10^7 cells/ml in cold FACS buffer.
 - Aliquot 100 μl of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
 - Add Fc block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
 - Add the fluorochrome-conjugated anti-GPR41 antibody or the corresponding isotype control to the respective tubes at the manufacturer's recommended concentration.
 - Incubate for 30 minutes at 4°C in the dark.



- Wash the cells twice with 2 ml of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
- Data Acquisition:
 - Resuspend the cell pellet in 300-500 μl of FACS buffer.
 - If using a non-fixable viability dye like Propidium Iodide, add it just before analysis.
 - Acquire the samples on a flow cytometer. Collect a sufficient number of events for statistical analysis (typically 10,000-50,000 events in the live, single-cell gate).

Protocol 2: Flow Cytometry Analysis of GPR41 Expression in Transiently Transfected Adherent Cells (e.g., HEK293T)

This protocol is designed for the analysis of GPR41 expression in an overexpression system, which is useful for antibody validation and functional studies.

Materials:

- HEK293T cells
- Complete culture medium (e.g., DMEM + 10% FBS)
- GPR41 expression plasmid
- Transfection reagent (e.g., Lipofectamine 3000)
- PBS
- Cell dissociation solution (e.g., TrypLE™ Express)
- FACS Buffer
- Anti-GPR41 antibody (fluorochrome-conjugated)
- Isotype control antibody



- · Viability dye
- 5 ml polystyrene round-bottom tubes

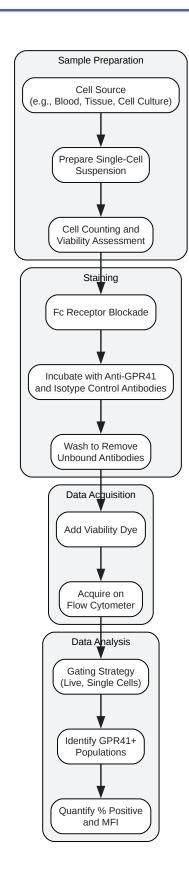
Procedure:

- Cell Culture and Transfection:
 - Plate HEK293T cells in a 6-well plate to be 70-90% confluent at the time of transfection.
 - Transfect the cells with the GPR41 expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.
 - Incubate the cells for 24-48 hours to allow for protein expression.
- Cell Harvesting and Preparation:
 - Gently wash the cells with PBS.
 - Add cell dissociation solution and incubate at 37°C until the cells detach.
 - Neutralize the dissociation solution with complete culture medium and transfer the cell suspension to a conical tube.
 - Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
 - Wash the cells once with PBS and then resuspend in cold FACS buffer.
 - Perform a cell count.
- Staining and Data Acquisition:
 - Follow the staining and data acquisition steps as described in Protocol 1 (steps 2 and 3).

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the flow cytometric analysis of GPR41-expressing cells, from sample preparation to data analysis.





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